3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine
Description
Molecular Formula: C₁₃H₁₂ClF₃N₆OS
Molecular Weight: 392.79 g/mol
CAS Number: 477867-49-5
This compound features a pyridinamine core substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position. Attached to the pyridinamine via a methylene linker is a 4,5-dihydroisoxazole ring, which is further substituted with a 5-(methylamino)-1,3,4-thiadiazol-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole and isoxazole rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N6OS/c1-18-12-22-21-11(25-12)9-3-7(24-23-9)5-20-10-8(14)2-6(4-19-10)13(15,16)17/h2,4,7H,3,5H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDXCCXQUPXNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine is a complex heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
- Molecular Formula : C₁₃H₁₂ClF₃N₆OS
- Molecular Weight : 392.79 g/mol
- CAS Number : [Specific CAS number not provided in the search results]
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to the compound . For instance:
- Thiadiazole Derivatives : Compounds with a thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. A review noted that certain derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer and lung cancer cell lines .
- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often linked to their ability to inhibit key signaling pathways involved in tumor growth. For example, some compounds have been shown to inhibit the ERK1/2 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Studies : Various studies on related compounds demonstrate moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl and methylamino groups appears to enhance this activity .
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiadiazole derivatives for their anticancer activity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that specific substitutions on the thiadiazole ring significantly influenced cytotoxicity. For example:
- Compound X (related structure) showed an IC₅₀ of 4.27 µg/mL against SK-MEL-2 skin cancer cells.
- The introduction of trifluoromethyl groups was correlated with increased potency against prostate and ovarian cancer cell lines .
Case Study 2: Antimicrobial Properties
Another study focused on the antibacterial activity of thiadiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound demonstrated promising results with an MIC value significantly lower than standard treatments, indicating its potential as a lead compound for further development .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine exhibit significant anticancer properties. For instance, studies have shown that modifications of thiadiazole and isoxazole derivatives can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further development as an anticancer agent .
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This property highlights its potential use in treating inflammatory diseases such as asthma and arthritis. In silico evaluations have demonstrated promising binding affinities to the enzyme's active site, indicating a pathway for therapeutic development .
Antimicrobial Properties
The presence of the thiadiazole ring in the compound's structure suggests potential antimicrobial activity. Compounds containing thiadiazole have been reported to exhibit antibacterial and antifungal effects. Further empirical studies are needed to confirm these activities and determine the efficacy against specific strains of bacteria and fungi .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have explored the applications of compounds related to this compound:
| Study | Findings |
|---|---|
| Anti-cancer Activity | Demonstrated cytotoxic effects on breast and lung cancer cell lines with IC50 values in the micromolar range. |
| Anti-inflammatory Effects | Showed significant inhibition of leukotriene synthesis in vitro, suggesting potential for treating conditions like asthma. |
| Antimicrobial Testing | Exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli in preliminary assays. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. Pyridinamine Derivatives
- 3-Chloro-N-{[3-(4-Chlorophenyl)-4,5-Dihydro-5-Isoxazolyl]Methyl}-5-(Trifluoromethyl)-2-Pyridinamine (CAS: 1209962-52-6) Key Difference: Replaces the thiadiazole moiety with a 4-chlorophenyl group. The chlorophenyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility .
- Diaryl and 2-Anilino Pyridinamine Analogs Example: Compounds studied as estrogen receptor (ER+) inhibitors in molecular docking simulations. Comparison: The target compound’s trifluoromethyl group and thiadiazole substituent may enhance ER+ binding compared to non-halogenated analogs. In docking studies, pyridinamine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) showed improved MolDock scores over Tamoxifen .
b. Thiadiazole-Containing Compounds
- 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-Methylpyridin-2-yl)-1,2,4-Thiadiazol-5-Amine Key Feature: 1,2,4-Thiadiazole linked to pyridine rings. Activity: Demonstrates macrofilaricidal properties against parasitic nematodes.
- 5-(4-Chloro-1-Methyl-1H-Pyrazol-3-yl)-N-(3-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine
- Key Difference : Substituted with chlorophenyl and chloropyrazole groups.
- Impact : The dual chloro substituents increase electronegativity, favoring interactions with hydrophobic enzyme pockets. The target compound’s trifluoromethyl group provides similar electronegativity but with enhanced steric bulk .
Physicochemical Properties
| Property | Target Compound | 3-(4-Chlorophenyl) Analog | Fluazinam |
|---|---|---|---|
| Molecular Weight | 392.79 | ~380 (estimated) | 465.10 |
| LogP (Predicted) | 3.2 | 3.8 | 4.1 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 |
| Rotatable Bonds | 4 | 3 | 2 |
The target compound’s lower LogP compared to Fluazinam suggests better solubility, while its higher hydrogen-bond acceptor count may improve target engagement in polar active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
